molecular formula C15H29ClN2O3 B13597785 tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride

tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride

Cat. No.: B13597785
M. Wt: 320.85 g/mol
InChI Key: BTQXBBUMQUZBOD-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxypyrrolidine substituent. Its molecular structure includes:

  • A piperidine ring with a Boc group at the 1-position.
  • A (3S)-3-hydroxypyrrolidin-1-yl moiety linked via a methylene bridge at the 4-position.
  • A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications .

This compound is likely used as an intermediate in drug discovery, particularly for central nervous system (CNS) or protease-targeted therapies, where piperidine and pyrrolidine scaffolds are common .

Properties

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.85 g/mol

IUPAC Name

tert-butyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m0./s1

InChI Key

BTQXBBUMQUZBOD-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@@H](C2)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling and subsequent protection of functional groups. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid in water for acidic hydrolysis, sodium hydroxide in water for basic hydrolysis.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a carboxylic acid or other esters.

Scientific Research Applications

tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic use of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Pharmacological Notes
Target Compound C15H27N2O3·HCl 319.5 (calculated) Crystalline solid (HCl) Boc-protected piperidine, (3S)-hydroxypyrrolidine, methylene linker Enhanced solubility due to HCl salt; stereospecific interactions likely
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C15H23N3O2 277.36 Light yellow solid Boc-protected piperidine, pyridinyl substituent, amino group Pyridine moiety may enhance binding to nicotinic receptors; amino group for derivatization
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Solid (unreported color) Boc-protected piperidine, phenyl group, carboxylic acid Carboxylic acid enables conjugation; phenyl group may improve lipophilicity
rac-methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride C8H14F2NO2·HCl 233.66 (calculated) Crystalline solid (HCl) Difluoromethyl pyrrolidine, methyl ester, HCl salt Fluorine atoms enhance metabolic stability; ester group for prodrug strategies

Key Comparative Insights

Solubility and Stability
  • The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
  • The Boc group in all analogs provides stability during synthesis but requires acidic conditions for removal, which may differ in efficiency depending on substituents (e.g., carboxylic acid in may complicate deprotection).
Pharmacological Relevance
  • Stereochemistry : The (3S)-hydroxypyrrolidine in the target compound may confer selectivity for enzymes or receptors sensitive to chiral centers, unlike racemic mixtures (e.g., ).
  • Substituent Effects: Pyridinyl groups (as in ) enhance binding to heterocycle-recognizing targets (e.g., kinases). Difluoromethyl groups (as in ) reduce metabolic degradation due to fluorine’s electronegativity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.